4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine
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Overview
Description
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO. It is a derivative of pyridine, featuring a 4-ethoxyphenyl group attached via an ethenyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine typically involves the reaction of 4-ethoxybenzaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1E)-2-(4-methoxyphenyl)ethenyl]pyridine
- 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]quinoline
- 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyrimidine
Uniqueness
4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is unique due to its specific structural features, such as the presence of the ethoxy group and the ethenyl linkage.
Properties
CAS No. |
116223-44-0 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-[(E)-2-(4-ethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C15H15NO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,2H2,1H3/b4-3+ |
InChI Key |
LWFDIRTTZQATDM-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Purity |
0 |
Origin of Product |
United States |
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